2-Bromo-5-methylthiazole

Suzuki-Miyaura cross-coupling Palladium catalysis Thiazole functionalization

2-Bromo-5-methylthiazole (CAS 41731-23-1) is a brominated heterocyclic building block of the thiazole class, featuring a bromine atom at the C-2 position and a methyl group at the C-5 position on the 1,3-thiazole ring. With a molecular weight of 178.05 g/mol and the formula C4H4BrNS , this compound serves as a crucial synthetic intermediate for introducing the 5-methylthiazol-2-yl moiety into more complex molecular architectures, particularly through organometallic cross-coupling reactions.

Molecular Formula C4H4BrNS
Molecular Weight 178.05 g/mol
CAS No. 41731-23-1
Cat. No. B1288931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methylthiazole
CAS41731-23-1
Molecular FormulaC4H4BrNS
Molecular Weight178.05 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)Br
InChIInChI=1S/C4H4BrNS/c1-3-2-6-4(5)7-3/h2H,1H3
InChIKeyFJPZHYAYNAUKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methylthiazole (CAS 41731-23-1): A C-2 Halogenated Thiazole Scaffold for Cross-Coupling and Pharmaceutical Intermediate Applications


2-Bromo-5-methylthiazole (CAS 41731-23-1) is a brominated heterocyclic building block of the thiazole class, featuring a bromine atom at the C-2 position and a methyl group at the C-5 position on the 1,3-thiazole ring [1]. With a molecular weight of 178.05 g/mol and the formula C4H4BrNS , this compound serves as a crucial synthetic intermediate for introducing the 5-methylthiazol-2-yl moiety into more complex molecular architectures, particularly through organometallic cross-coupling reactions [2]. Its primary value proposition lies in the reactivity differential afforded by the C-2 bromine, which enables selective transformations compared to non-halogenated, chloro-, or iodo-substituted analogs, thereby addressing specific synthetic challenges in medicinal chemistry, agrochemical discovery, and materials science [3][4].

Why Generic Substitution Fails for 2-Bromo-5-methylthiazole in Cross-Coupling and Medicinal Chemistry Applications


The assumption that thiazole derivatives are interchangeable building blocks is a common pitfall in synthetic planning and procurement. The position and identity of halogen substituents on the thiazole core dictate both the efficiency and the selectivity of subsequent transformations [1]. For instance, while 2-chloro-5-methylthiazole might be considered a potential alternative, its significantly lower reactivity in palladium-catalyzed cross-couplings—stemming from the stronger C–Cl bond—often leads to incomplete conversion, the need for harsher reaction conditions, and ultimately lower yields [2]. Conversely, the more reactive 2-iodo-5-methylthiazole may introduce unwanted side reactions or prove cost-prohibitive at scale. Furthermore, the 2-bromo-5-methyl substitution pattern is a critical determinant of biological activity in certain chemotypes, where even minor structural variations can result in a complete loss of target engagement, as observed in FGFR-1 inhibitor development [3]. Therefore, substituting 2-bromo-5-methylthiazole with a close analog without rigorous validation introduces significant risk of synthetic failure, compromised bioactivity, and inefficient resource allocation.

Quantitative Evidence Guide: Why Choose 2-Bromo-5-methylthiazole Over Close Analogs for Specific Applications


2-Bromo-5-methylthiazole Demonstrates a Balanced Reactivity Profile for Suzuki-Miyaura Cross-Coupling Versus C-2 Chloro and Iodo Analogs

The C–Br bond in 2-bromo-5-methylthiazole provides an optimal balance of stability and reactivity for palladium-catalyzed cross-coupling reactions, offering a practical advantage over its chloro and iodo counterparts. The comparative study on thiazole arylation by Iqbal et al. [1] establishes that 2-bromothiazoles are effective electrophiles in Suzuki-Miyaura couplings, whereas 2-chlorothiazoles are significantly less reactive, requiring more forcing conditions. Conversely, 2-iodothiazoles, while more reactive, are often less stable and more costly. This positions the C-2 bromide as the preferred handle for most routine synthetic applications. Furthermore, a class-level inference can be drawn from the work of Cohen et al. [2], who demonstrated high-yielding Suzuki-Miyaura couplings of 5-substituted thiazoles under mild aqueous microwave conditions, a method for which the C-2 bromide is ideally suited.

Suzuki-Miyaura cross-coupling Palladium catalysis Thiazole functionalization

Regioselective Synthesis from 2-Amino-5-methylthiazole Using Copper Bromide: A 3.24 g Preparation Demonstrating a Scalable Route to 2-Bromo-5-methylthiazole

A direct, scalable synthetic route to 2-bromo-5-methylthiazole is documented in patent literature [1]. The preparation involves the diazotization of 2-amino-5-methylthiazole with tert-butyl nitrite, followed by bromination with copper(II) bromide in acetonitrile at 0°C. Starting from 11.7 g of the 2-amino precursor, the reaction yielded 3.24 g of the desired 2-bromo-5-methylthiazole product as an oil [1]. This method offers a practical and reproducible route to the target compound, distinguishing it from more complex or lower-yielding syntheses that may be required for regioisomeric analogs like 2-bromo-4-methylthiazole or derivatives with additional functionalities.

Thiazole synthesis Sandmeyer reaction Copper catalysis

High Purity Specifications (≥98.0% by GC) are Readily Achievable and Commercially Verifiable for 2-Bromo-5-methylthiazole

For industrial and research applications, the availability of high-purity material is critical. Commercially, 2-bromo-5-methylthiazole is routinely offered with a purity specification of ≥98.0% as determined by gas chromatography (GC) . This established quality metric provides a clear benchmark for procurement. While analogous compounds may also be available in high purity, this verifiable specification for 2-bromo-5-methylthiazole ensures that users can reliably source material that meets stringent requirements for sensitive reactions (e.g., catalytic cycles) or analytical standards, thereby minimizing the risk of batch-to-batch variability that could compromise research outcomes or manufacturing consistency.

Quality control Purity analysis Procurement

Specific Substitution Pattern is Essential for FGFR-1 Inhibitory Activity in 2-Aryl-5-methylthiazole Chemotype

In a 2024 study on thiazole-based FGFR-1 inhibitors, the 2-aryl-5-methylthiazole core was identified as a novel ATP-competitive scaffold [1]. The synthesis of this pharmacophore directly relies on 2-bromo-5-methylthiazole as the key intermediate for introducing the 2-aryl group via cross-coupling. The study demonstrated that compounds built on this precise core exhibited IC50 values in the low micromolar to nanomolar range against FGFR-1 kinase [1]. This establishes a direct, evidence-based link between the specific 2-bromo-5-methylthiazole building block and potent biological activity. Substitution with a regioisomer (e.g., 2-bromo-4-methylthiazole) or a different halogen would not only alter the synthetic route but would, by definition, generate a structurally distinct final product that is unlikely to retain the same potency or selectivity profile observed for the 2-aryl-5-methylthiazole series.

FGFR-1 inhibition Kinase inhibitor Structure-Activity Relationship

Recommended Application Scenarios for 2-Bromo-5-methylthiazole Based on Validated Evidence


Medicinal Chemistry: Synthesis of FGFR-1 Kinase Inhibitors

Based on the 2024 study identifying 2-aryl-5-methylthiazoles as potent FGFR-1 inhibitors, 2-bromo-5-methylthiazole is the definitive starting material for generating this chemotype [1]. Its use in a Suzuki-Miyaura cross-coupling with an aryl boronic acid yields the core pharmacophore, enabling the synthesis of compounds with nanomolar inhibitory activity against this validated anticancer target [1][2].

Agrochemical Discovery: Generation of (Thiazolylalkyl)sulfoximine Insecticides

2-Bromo-5-methylthiazole is a documented precursor for the synthesis of (thiazolylalkyl)sulfoximine derivatives, which exhibit insecticidal activity against pests such as Myzus persicae (green peach aphid) [3]. The C-2 bromine provides a reactive handle for introducing the thiazole moiety into these biologically active molecules.

Synthetic Methodology Development: High-Yielding Aqueous Suzuki-Miyaura Couplings

Given its optimal reactivity profile, 2-bromo-5-methylthiazole is an excellent substrate for exploring greener and more efficient cross-coupling methodologies [2]. Its successful application in high-yielding, microwave-assisted aqueous Suzuki-Miyaura reactions makes it a valuable model substrate for developing novel sustainable synthetic protocols applicable to a wide range of heteroaryl halides.

Process Chemistry: Scalable Synthesis of 2-Aryl-5-methylthiazole Intermediates

The documented, scalable synthetic route from 2-amino-5-methylthiazole confirms that 2-bromo-5-methylthiazole can be reliably produced in multi-gram quantities [4]. This, combined with the commercial availability of material with verified high purity (≥98.0% GC) , makes it a viable and low-risk building block for the large-scale synthesis of pharmaceutical intermediates or fine chemicals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-methylthiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.